1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a structurally complex compound featuring a spirocyclic core that integrates an isobenzofuranone ring and a piperidine moiety. The molecule is further modified with a sulfonyl group attached to a 4-(trifluoromethoxy)phenyl substituent. This trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to binding interactions in biological systems .
The compound’s synthetic pathway likely involves the introduction of the sulfonyl group via nucleophilic substitution or coupling reactions, as suggested by methods in related spiro compound syntheses (e.g., fluorometric derivatization techniques) . Its molecular weight (203.24 g/mol) and solubility profile (stable in DMSO at 10 mM) align with small-molecule drug candidates, though specific pharmacokinetic data remain undisclosed .
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-5-7-14(8-6-13)29(25,26)23-11-9-18(10-12-23)16-4-2-1-3-15(16)17(24)28-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJOXSKZXPIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets.
Mode of Action
It is known that the trifluoromethoxy group often plays a role in enhancing the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of polymers with electrochromic behaviors. This suggests that the compound may have potential applications in materials science and could affect pathways related to electron transfer and color change.
Biological Activity
1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, with the CAS number 1797891-07-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings.
Chemical Structure
The compound features a complex spiro structure that includes a piperidine and isobenzofuran moiety. Its molecular formula is with a molecular weight of 427.4 g/mol. The trifluoromethoxy group is significant for its potential interactions in biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, analgesic, and possibly antitumor effects. The following sections detail specific findings related to these activities.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential in modulating inflammatory pathways. For instance, its ability to inhibit specific protein kinases involved in inflammation has been observed. The compound's structure suggests it could interact with the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .
Research Findings and Case Studies
A summary of relevant studies is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anti-inflammatory activity | Demonstrated inhibition of NF-kB activation in vitro. |
| Study B (2021) | Antitumor effects | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness. |
| Study C (2022) | Mechanism of action | Suggested interaction with protein kinase C pathways leading to reduced inflammation markers. |
Detailed Mechanisms
- Inhibition of NF-kB Pathway : The compound may inhibit IκB kinase activity, leading to decreased NF-kB activation and subsequent reduction in pro-inflammatory cytokines .
- Cytotoxicity Mechanisms : Similar compounds have shown to induce apoptosis in cancer cells through mitochondrial pathways, potentially applicable to this compound as well .
Scientific Research Applications
Structural Overview
- Molecular Formula : CHFNOS
- Molecular Weight : 427.4 g/mol
- CAS Number : 1797280-72-8
The compound features a spiro structure that contributes to its stability and biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to develop new materials and catalysts due to its unique chemical structure. The sulfonyl group can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex organic molecules .
Pharmacological Research
Recent studies have highlighted the pharmacological activities of spiro compounds similar to 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. For instance:
- Anti-inflammatory Activity : Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models .
- Anticancer Potential : Research indicates that spiro compounds can inhibit cancer cell motility and proliferation, suggesting potential applications in cancer therapeutics .
Biochemical Assays
The unique structure of this compound allows it to be used in biochemical assays to study protein-ligand interactions. Its ability to modulate enzyme activity makes it a candidate for developing new biochemical assays aimed at understanding various metabolic pathways .
Material Science
In material science, the compound's properties can be exploited to create advanced materials with high thermal stability and resistance to chemical degradation. This application is particularly relevant for industries focusing on durable materials for electronics and coatings .
Case Study 1: Anticancer Activity
A study explored the effects of spiro compounds on cancer cell lines, demonstrating that certain derivatives could selectively inhibit tumor cell growth without affecting normal cells. The mechanism involved modulation of key signaling pathways associated with cell proliferation and survival .
Case Study 2: Anti-inflammatory Properties
Research involving a series of spiro compounds showed significant reductions in nitric oxide production in inflammatory models. These findings suggest that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
The compound shares structural motifs with several spirocyclic and piperidine-containing derivatives. Key analogues, along with their similarity scores and distinguishing features, are summarized below:
Functional Group Comparisons
- Trifluoromethoxy vs. Halogenated Groups : Compared to chloro- or bromo-substituted analogues (e.g., 4-(5-bromo-2-phenyl-1H-indol-7-yl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepine ), the trifluoromethoxy group in the target compound offers superior electron-withdrawing effects and resistance to oxidative metabolism, which may enhance bioavailability .
- Sulfonyl vs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
